5-chloro-3-formyl-1H-indole-2-carboxylic Acid 5-chloro-3-formyl-1H-indole-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 380448-07-7
VCID: VC5590169
InChI: InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15)
SMILES: C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)C=O
Molecular Formula: C10H6ClNO3
Molecular Weight: 223.61

5-chloro-3-formyl-1H-indole-2-carboxylic Acid

CAS No.: 380448-07-7

Cat. No.: VC5590169

Molecular Formula: C10H6ClNO3

Molecular Weight: 223.61

* For research use only. Not for human or veterinary use.

5-chloro-3-formyl-1H-indole-2-carboxylic Acid - 380448-07-7

Specification

CAS No. 380448-07-7
Molecular Formula C10H6ClNO3
Molecular Weight 223.61
IUPAC Name 5-chloro-3-formyl-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15)
Standard InChI Key RLWPMCOCDJKMEY-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)C=O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture and Nomenclature

5-Chloro-3-formyl-1H-indole-2-carboxylic acid belongs to the indole family, a class of bicyclic compounds featuring a benzene ring fused to a pyrrole ring. The substituents at positions 2, 3, and 5—carboxylic acid, formyl, and chlorine, respectively—impart distinct electronic and steric properties to the molecule. The IUPAC name reflects this substitution pattern: 5-chloro-3-formyl-1H-indole-2-carboxylic acid. Its SMILES notation, O=C(C(N1)=C(C=O)C2=C1C=CC(Cl)=C2)O\text{O=C(C(N1)=C(C=O)C2=C1C=CC(Cl)=C2)O}, provides a precise representation of its connectivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number380448-07-7
Molecular FormulaC10H6ClNO3\text{C}_{10}\text{H}_{6}\text{ClNO}_{3}
Molecular Weight223.61 g/mol
SMILESO=C(C(N1)=C(C=O)C2=C1C=CC(Cl)=C2)O
InChIKeyRLWPMCOCDJKMEY-UHFFFAOYSA-N
Melting PointNot reported-
Boiling PointNot reported-

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of 5-chloro-3-formyl-1H-indole-2-carboxylic acid. The 1H^1\text{H}-NMR spectrum (500 MHz) reveals characteristic signals:

  • A singlet at δ\delta 10.12 ppm for the formyl proton.

  • A broad peak at δ\delta 12.85 ppm corresponding to the carboxylic acid proton.

  • Aromatic protons in the indole ring appear between δ\delta 7.25–8.05 ppm, with coupling patterns consistent with chlorine substitution at position 5 .

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups:

  • A strong absorption band at 1705 cm1^{-1} for the carbonyl (C=O) of the carboxylic acid.

  • A peak at 1680 cm1^{-1} corresponding to the formyl group .

Synthesis and Optimization

Challenges and Yield Optimization

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at positions 3 and 5.

  • Functional Group Compatibility: The formyl group’s reactivity necessitates protective strategies during synthesis.
    Optimization strategies may involve:

  • Using directing groups to control chlorination sites.

  • Employing mild oxidizing agents to preserve the formyl moiety .

Physicochemical Properties

Solubility and Stability

5-Chloro-3-formyl-1H-indole-2-carboxylic acid exhibits limited solubility in aqueous media due to its aromatic and carboxylic acid groups. It is more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate susceptibility to decarboxylation under acidic conditions, necessitating storage at neutral pH and low temperatures .

Thermal Properties

Thermogravimetric analysis (TGA) data are unavailable, but analogous indole derivatives decompose above 200°C. The compound’s flash point is estimated at 220.3°C, similar to 5-chloro-3-methyl-1H-indole-2-carboxylic acid .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound serves as a precursor to kinase inhibitors and anti-inflammatory agents. For instance, its ethyl ester derivative (5-chloro-3-formyl-1H-indole-2-carboxylic acid ethyl ester) is utilized in cancer drug discovery, where the formyl group undergoes condensation reactions with hydrazines to form hydrazones—a common pharmacophore in tyrosine kinase inhibitors .

Material Science Applications

Organic Electronics

The conjugated π-system of the indole core enables applications in organic light-emitting diodes (OLEDs). The formyl and carboxylic acid groups facilitate cross-linking in polymer matrices, enhancing electroluminescence efficiency .

Coordination Chemistry

Transition metal complexes of 5-chloro-3-formyl-1H-indole-2-carboxylic acid exhibit luminescent properties. For example, europium(III) complexes show red emission at 612 nm, potential candidates for optoelectronic devices .

Future Research Directions

  • Pharmacological Profiling: In vitro and in vivo studies to evaluate anticancer and antimicrobial efficacy.

  • Material Optimization: Developing derivatives with enhanced thermal stability for OLED applications.

  • Green Synthesis: Exploring biocatalytic routes to improve yield and reduce waste.

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